2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide 2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 539808-98-5
VCID: VC14886010
InChI: InChI=1S/C26H26N4O2S/c1-18-9-12-21(13-10-18)27-25(31)17-33-26-29-28-24(16-32-22-7-5-4-6-8-22)30(26)23-14-11-19(2)15-20(23)3/h4-15H,16-17H2,1-3H3,(H,27,31)
SMILES:
Molecular Formula: C26H26N4O2S
Molecular Weight: 458.6 g/mol

2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

CAS No.: 539808-98-5

Cat. No.: VC14886010

Molecular Formula: C26H26N4O2S

Molecular Weight: 458.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide - 539808-98-5

Specification

CAS No. 539808-98-5
Molecular Formula C26H26N4O2S
Molecular Weight 458.6 g/mol
IUPAC Name 2-[[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C26H26N4O2S/c1-18-9-12-21(13-10-18)27-25(31)17-33-26-29-28-24(16-32-22-7-5-4-6-8-22)30(26)23-14-11-19(2)15-20(23)3/h4-15H,16-17H2,1-3H3,(H,27,31)
Standard InChI Key DIUCYXVTOYEUMJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)C)C)COC4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group (-S-) linked to an acetamide moiety. The triazole’s 4-position is occupied by a 2,4-dimethylphenyl group, while the 5-position contains a phenoxymethyl substituent. This arrangement creates a sterically crowded environment that influences both reactivity and target binding .

The acetamide terminus connects to a para-methylphenyl group, introducing additional hydrophobic character. This structural duality—combining aromatic stacking potential (via phenyl groups) and hydrogen-bonding capacity (via acetamide)—suggests multifunctional interactions with biological targets.

Physicochemical Parameters

Key molecular properties derived from supplier documentation include:

PropertyValueSource
Molecular FormulaC<sub>26</sub>H<sub>26</sub>N<sub>4</sub>O<sub>2</sub>S
Molecular Weight458.587 g/mol
CAS Registry Number539808-98-5
PurityNot analytically characterized

The absence of reported melting points, solubility profiles, or spectral data (IR, NMR) in available sources limits precise physicochemical characterization .

Synthetic Considerations

Hypothesized Synthesis Pathway

While no explicit procedure exists for this specific compound, analogous triazole syntheses suggest a multi-step approach:

  • Triazole Ring Formation: Cyclization of thiosemicarbazide derivatives with appropriate carbonyl compounds under acidic conditions could yield the 1,2,4-triazole core .

  • Sulfanyl-Acetamide Coupling: Thiol-alkylation or nucleophilic substitution reactions may attach the sulfanyl-acetamide sidechain to the triazole’s 3-position .

  • Phenoxymethyl Introduction: Etherification via Williamson synthesis or Mitsunobu reaction could install the phenoxymethyl group at the 5-position .

The patent US20040059135A1 describes industrial-scale methods for structurally related triazole derivatives, highlighting the use of catalytic hydrogenation and phase-transfer catalysts to improve yields . These techniques may be adaptable to this compound’s synthesis.

Challenges in Scale-Up

Sigma-Aldrich’s classification of this compound as a "rare chemical" with no analytical data suggests synthetic difficulties, potentially including:

  • Low yields from steric hindrance during coupling reactions

  • Purification challenges due to similar polarity among intermediates

  • Sensitivity of the sulfanyl group to oxidation

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